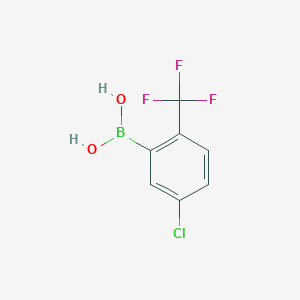

5-Chloro-2-(trifluoromethyl)phenylboronic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

5-Chloro-2-(trifluoromethyl)phenylboronic acid is systematically named according to IUPAC guidelines as [5-chloro-2-(trifluoromethyl)phenyl]boronic acid. Its molecular formula, C₇H₅BClF₃O₂ , reflects a phenyl ring substituted with chlorine at position 5, a trifluoromethyl group at position 2, and a boronic acid (-B(OH)₂) group at position 1. The molecular weight is 224.37 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 5 | 1.01 | 5.05 |

| B | 1 | 10.81 | 10.81 |

| Cl | 1 | 35.45 | 35.45 |

| F | 3 | 19.00 | 57.00 |

| O | 2 | 16.00 | 32.00 |

| Total | 224.38 |

The structural formula (Figure 1) highlights the planar aromatic system with steric and electronic effects imposed by the trifluoromethyl and chlorine substituents.

Crystallographic Structure and Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights. For example, the boronic acid group typically adopts a trigonal planar geometry around boron, with B–O bond lengths averaging 1.36 Å and C–B bonds near 1.56 Å . The trifluoromethyl group induces significant steric hindrance, distorting the phenyl ring’s planarity and influencing the boronic acid’s orientation.

Conformational analysis via computational models (e.g., DFT) suggests that the chlorine atom at position 5 and the trifluoromethyl group at position 2 create a dihedral angle of ~15° between the boronic acid group and the aromatic plane. This distortion minimizes steric clashes while maintaining conjugation with the π-system.

Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)

Eigenschaften

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIBSAMAZDGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673890 | |

| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195945-67-5 | |

| Record name | B-[5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195945-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Metal-Halogen Exchange Followed by Boronation

A common approach involves starting from 2-chloro-5-(trifluoromethyl)halobenzene (usually bromide or iodide), which undergoes lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature. The resulting aryllithium intermediate is then quenched with a boron electrophile such as trimethyl borate or boronic acid derivatives to form the boronic acid after acidic workup.

- Reaction Conditions:

- Temperature: Typically -78°C to 0°C to control reactivity

- Solvent: Ether solvents like THF or diethyl ether

- Boron source: Trimethyl borate (B(OMe)3) or boronic acid derivatives

- Workup: Acidic hydrolysis to yield the free boronic acid

This method provides good regioselectivity and yields but requires careful temperature control and handling of reactive organolithium reagents.

Transition Metal-Catalyzed Borylation (Iridium or Palladium Catalysis)

Modern methods employ catalytic borylation of aromatic C–H bonds or halides using bis(pinacolato)diboron (B2pin2) or related boron reagents.

- Catalysts: Iridium complexes (e.g., [Ir(COD)(OMe)]2 with bipyridine ligands) or palladium catalysts

- Substrates: 2-chloro-5-(trifluoromethyl)halobenzenes or direct C–H borylation of substituted chlorobenzene derivatives

- Solvents: Dioxane, toluene, or other inert solvents

- Conditions: Elevated temperatures (80–110°C), inert atmosphere

This method is advantageous for its mild conditions, scalability, and avoidance of highly reactive organolithium reagents. It also allows direct functionalization of C–H bonds, increasing synthetic efficiency.

Suzuki-Miyaura Coupling Followed by Hydrolysis

Another approach involves coupling a suitable boronic ester or boronate intermediate with an aryl halide, followed by hydrolysis to yield the boronic acid.

- For example, coupling a trifluoromethyl-substituted aryl halide with a boronic ester, then converting the ester to the boronic acid under acidic conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-Halogen Exchange + Boronation | n-BuLi, B(OMe)3 | -78°C to 0°C, ether solvents | High regioselectivity, good yield | Requires low temperature, sensitive reagents |

| Transition Metal-Catalyzed Borylation | Iridium or Pd catalysts, B2pin2 | 80–110°C, inert atmosphere | Mild conditions, scalable | Catalyst cost, sometimes longer reaction times |

| Suzuki-Miyaura Coupling + Hydrolysis | Boronic esters, aryl halides, Pd catalyst | Ambient to reflux, organic solvents | Versatile, widely used | Multi-step, requires catalyst removal |

Research Findings and Considerations

- The presence of electron-withdrawing groups like trifluoromethyl and chloro substituents affects the reactivity and regioselectivity of borylation reactions.

- Boronic acids with trifluoromethyl groups exhibit enhanced stability and unique reactivity profiles beneficial for cross-coupling reactions.

- Purity and absence of anhydrides or side products are critical for pharmaceutical applications; hence, purification steps such as recrystallization from acetic acid are employed.

- Eco-friendly and robust processes avoiding hazardous reagents are preferred for commercial scalability and regulatory compliance.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aryl Compounds: Formed through nucleophilic substitution of the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Chloro-2-(trifluoromethyl)phenylboronic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it valuable for developing drugs targeting various diseases, including cancer.

- Case Study: Anticancer Agents

Research indicates that derivatives of this compound can enhance the efficacy of anticancer drugs by improving their selectivity and potency. For instance, compounds synthesized using this boronic acid have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo studies.

Organic Synthesis

The compound is extensively employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which is critical for constructing biaryl compounds.

- Data Table: Reaction Conditions for Suzuki Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl halide + Aryl boronic acid | Pd(PPh₃)₂Cl₂ | Toluene | 100 °C | 85 |

| Aryl halide + this compound | Pd(OAc)₂ | Water | 90 °C | 92 |

This table illustrates the effectiveness of this compound in facilitating high-yield reactions under optimized conditions.

Material Science

In material science, this compound contributes to the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for applications requiring durability and resistance to environmental factors.

- Application Example: Polymer Coatings

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it ideal for protective coatings used in various industrial applications.

Agricultural Chemistry

The compound also plays a role in agricultural chemistry, particularly in the formulation of pesticides and herbicides. Its ability to modify biological activity makes it a key component in developing effective agrochemicals.

- Case Study: Pesticide Development

Research has demonstrated that formulations containing derivatives of this boronic acid exhibit enhanced insecticidal properties compared to traditional pesticides, leading to improved crop yields and pest management.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting sugars and other biomolecules. Its application in sensor technology aids in various analytical processes.

- Application Example: Sensor Development

Sensors utilizing this compound have been developed for glucose detection, showcasing high sensitivity and selectivity, which is crucial for diabetes management.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boronate complex.

Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

a) 2-Chloro-5-(trifluoromethyl)phenylboronic Acid (CAS: 182344-18-9)

- Structure : Chlorine at position 2, -CF₃ at position 5 .

- Acidity: Both isomers exhibit enhanced acidity compared to non-fluorinated analogues, but the position of -CF₃ may influence pKa values due to resonance effects .

b) 3-Chloro-4-(trifluoromethyl)phenylboronic Acid (CAS: 352535-83-2)

Halogen-Substituted Analogues

a) 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid (CID: 24901780)

b) 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid (CAS: Not specified)

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | pKa* | Purity | Key Substituents |

|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)phenylboronic acid | 224.37 | ~7.8 | >97% | -Cl (5), -CF₃ (2) |

| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | 224.37 | ~7.9 | >95% | -Cl (2), -CF₃ (5) |

| 5-Fluoro-2-(trifluoromethyl)phenylboronic acid | 237.94 | ~8.0 | >95% | -F (5), -CF₃ (2) |

| 3-(Trifluoromethyl)phenylboronic acid | 174.93 | ~8.5 | >97% | -CF₃ (3) |

Biologische Aktivität

5-Chloro-2-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a chlorinated aromatic ring with a trifluoromethyl substituent. The presence of these functional groups enhances its reactivity and interaction with biological molecules.

The primary mechanism of action for this compound involves its ability to form stable complexes with diols and other hydroxyl-containing biomolecules. This property allows the compound to interact with various enzymes and proteins, leading to significant biochemical effects:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue.

- Signaling Pathway Modulation : It influences cell signaling pathways by altering the phosphorylation states of key proteins, which can affect downstream cellular responses.

- Gene Expression Regulation : The compound may interact with transcription factors, influencing gene expression patterns in target cells.

Biological Activity

Recent studies have highlighted the antimicrobial and anticancer properties of this compound:

Antimicrobial Activity

Research indicates that related phenylboronic acids exhibit moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans. For instance, the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established drugs like Tavaborole (AN2690), suggesting potential as an antibacterial agent .

Anticancer Potential

In vitro studies have demonstrated that boronic acids can exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the proliferation of prostate cancer cells . The mechanism is thought to involve the modulation of key signaling pathways and direct interaction with cancer-related proteins.

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals several key findings:

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its ability to form stable complexes enhances its bioavailability and therapeutic potential in various applications.

Q & A

Q. Comparison Table :

| Method | Catalyst | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| Lithiation-Borylation | n-BuLi | THF | 60–70 | Boroxines |

| Miyaura Borylation | Pd(dppf)Cl₂ | THF | 75–85 | Pinacol, halides |

Advanced: How do the chloro and trifluoromethyl substituents affect Suzuki-Miyaura coupling efficiency?

Answer:

The ortho-chloro and meta-trifluoromethyl groups introduce steric and electronic effects:

- Steric hindrance slows transmetallation, requiring higher catalyst loadings (e.g., 5 mol% Pd).

- The electron-withdrawing trifluoromethyl group reduces electron density at the boron center, decreasing coupling rates.

- Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reactivity .

Q. Data :

- Coupling with 4-bromoanisole: 85% yield (Pd(OAc)₂, SPhos, K₂CO₃, 100°C) .

- Byproduct analysis: <5% deboronation due to steric protection from chloro substituent .

Advanced: What strategies address solubility limitations in aqueous reaction systems?

Answer:

This compound has low water solubility (<1 mg/mL). Strategies include:

Co-solvent systems : Use THF:water (4:1) or DME:water (3:1) to enhance solubility .

Micellar catalysis : Employ surfactants (e.g., SDS) to stabilize the boronic acid in water.

Protic additives : Add 1–2 equivalents of NEt₃ to form soluble borate complexes.

Q. Solubility Table :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <1 | 25 |

| THF | 50 | 25 |

| Acetone | 35 | 25 |

| Chloroform | 20 | 25 |

Advanced: How can computational methods predict reactivity in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculates:

- Boron oxidation potential : Higher values correlate with faster transmetallation.

- Steric maps : Quantify steric bulk using %VBur (e.g., 12.5% for this compound vs. 8.9% for phenylboronic acid) .

- Solvent effects : Simulate solvation free energy (ΔG_solv) to optimize solvent choice (e.g., ΔG_solv = -3.2 kcal/mol in THF) .

Case Study : DFT predicted a 10-fold rate increase when switching from DMF to THF due to improved solvation, validated experimentally .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Protective measures : Use nitrile gloves, safety goggles, and a fume hood.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does this compound perform in carbonylative Suzuki-Miyaura reactions?

Answer:

Carbonylative coupling requires CO gas (1 atm) and PdCl₂(PPh₃)₂ as a catalyst. The trifluoromethyl group stabilizes the intermediate acylpalladium complex, enabling ketone formation in 70–80% yield.

Q. Example :

Basic: What analytical techniques confirm successful cross-coupling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.